An In-depth Technical Guide to the Crystal Structure of Rubidium Oxides
An In-depth Technical Guide to the Crystal Structure of Rubidium Oxides
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed analysis of the crystal structures of common and notable rubidium oxides, including the monoxide (Rb₂O), superoxide (B77818) (RbO₂), peroxide (Rb₂O₂), and the suboxide Rb₉O₂. It is intended as a core technical reference, emphasizing crystallographic data and the experimental methodologies required for their characterization. While these inorganic materials do not have direct pharmacological activity, the rigorous techniques detailed for their structural elucidation are fundamentally important and directly analogous to the characterization of active pharmaceutical ingredients (APIs), their polymorphs, and excipients in drug development.
Crystal Structure Analysis of Rubidium Oxides
Rubidium oxides are a class of highly reactive inorganic compounds that adopt several stoichiometries, each with a distinct and well-defined crystal structure. Their extreme sensitivity to air and moisture necessitates specialized handling and characterization techniques. The following sections summarize the key crystallographic data for the most stable and well-characterized rubidium oxides.
Rubidium Monoxide (Rb₂O)
Rubidium monoxide is a yellow crystalline solid that adopts the anti-fluorite structure.[1][2] In this arrangement, the positions of the cations and anions are reversed compared to the fluorite (CaF₂) structure.[1][2] The larger rubidium cations (Rb⁺) occupy the tetrahedral sites, while the smaller oxide anions (O²⁻) occupy the positions of a face-centered cubic (FCC) lattice.[1][3] This results in a coordination number of 4 for Rb⁺ and 8 for O²⁻.[1]
| Parameter | Value | Reference |
| Formula | Rb₂O | [1] |
| Crystal System | Cubic | [2][4] |
| Space Group | Fm-3m (No. 225) | [2][4][5] |
| Lattice Parameter (a) | 6.74 Å | [2][5] |
| Formula Units (Z) | 4 | [3] |
| Atomic Positions | O at Wyckoff 4a: (0, 0, 0) | [3] |
| Rb at Wyckoff 8c: (¼, ¼, ¼) | [3][5] |
Rubidium Superoxide (RbO₂)
Rubidium superoxide forms as a bright yellow solid and is the principal product when rubidium metal is oxidized in an excess of air.[6][7] At room temperature and above, it adopts a tetragonal crystal structure analogous to calcium carbide (CaC₂), which can be distorted due to the Jahn-Teller effect.[6] The structure consists of Rb⁺ cations and superoxide (O₂⁻) anions.
| Parameter | Value (for I4/mmm phase) | Reference |
| Formula | RbO₂ | [6] |
| Crystal System | Tetragonal | [8][9] |
| Space Group | I4/mmm (No. 139) | [8][9] |
| Lattice Parameters | a = 4.41 Å, c = 7.10 Å | [8] |
| Formula Units (Z) | 2 | |
| Atomic Positions | Rb at Wyckoff 2a: (0, 0, 0) | [8] |
| O at Wyckoff 4e: (0, 0, ±0.188) | [8] | |
| Calculated Bond Lengths | Rb-O: 2.78 Å, 2.97 Å | [8] |
| O-O: 1.34 Å | [8] |
Rubidium Peroxide (Rb₂O₂)
Pure rubidium peroxide is a colorless to light yellow solid with an orthorhombic crystal structure.[10] However, detailed crystallographic data in the public literature for the pure, unsolvated form is scarce. The most comprehensively characterized related structure is that of rubidium peroxide ammonia (B1221849) disolvate (Rb₂O₂·2NH₃), obtained via low-temperature crystallization from liquid ammonia.[11][12][13] The data for this solvate is presented below.
| Parameter | Value (for Rb₂O₂·2NH₃) | Reference |
| Formula | Rb₂O₂·2NH₃ | [11][12] |
| Crystal System | Orthorhombic | [11][12] |
| Space Group | Pnma (No. 62) | [11][12] |
| Lattice Parameters | a = 7.3957 Å, b = 4.0932 Å, c = 18.1873 Å | [11][12] |
| Formula Units (Z) | 2 | |
| Experimental Bond Length | O-O (peroxide): 1.530 Å | [11][12] |
Rubidium Suboxide (Rb₉O₂)
Rubidium suboxides are fascinating compounds that contain formal alkali metal cations and oxide anions, as well as metal-metal bonds, giving them metallic or semi-metallic properties. Rb₉O₂ is a well-characterized, copper-colored suboxide that consists of two Rb₆O octahedra sharing a face.
| Parameter | Value | Reference |
| Formula | Rb₉O₂ | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/m (No. 11) | |
| Lattice Parameters | a = 14.087 Å, b = 8.435 Å, c = 11.741 Å | |
| β = 127.39° |
Experimental Protocols
The analysis of rubidium oxides requires rigorous anaerobic and anhydrous techniques. The following sections outline generalized but detailed protocols for their synthesis and structural characterization.
Synthesis Protocols
General Handling Precautions: All manipulations must be performed in an inert atmosphere (Argon or Nitrogen) using a glove box or Schlenk line techniques. All glassware must be rigorously dried, and solvents must be anhydrous.
Protocol 2.1.1: Synthesis of Rubidium Monoxide (Rb₂O) This protocol is based on the reduction of anhydrous rubidium nitrate (B79036).
-
Reactant Preparation: Place anhydrous rubidium nitrate (RbNO₃) and 5-fold molar excess of clean rubidium metal into a tantalum or niobium crucible within an argon-filled glove box.
-
Reaction: Seal the crucible in a stainless-steel autoclave. Slowly heat the assembly to 400 °C over 4 hours.
-
Hold and Cool: Maintain the temperature at 400 °C for 6 hours to ensure the reaction goes to completion.
-
Cooling: Slowly cool the autoclave to room temperature over 8-12 hours.
-
Product Recovery: Transfer the autoclave back into the glove box. Open the crucible to recover the yellow Rb₂O product.
Protocol 2.1.2: Synthesis of Rubidium Superoxide (RbO₂) This protocol involves the direct oxidation of the metal.
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Reactant Setup: Place a clean sample of rubidium metal in a porcelain boat within a tube furnace.
-
Oxidation: While flushing with a slow stream of dry oxygen (O₂), heat the furnace to 300 °C.
-
Reaction: The rubidium metal will ignite and burn in the oxygen stream. Maintain the flow until the reaction is complete, as observed by the formation of a uniform bright yellow powder.
-
Cooling: Cool the furnace to room temperature under a continued slow flow of dry oxygen.
-
Product Recovery: Transfer the product to an inert atmosphere storage container.
Single-Crystal X-ray Diffraction (SC-XRD) Protocol
Growing single crystals of these reactive compounds is challenging. Methods often involve slow cooling from a melt (for Rb₂O) or slow reaction/crystallization from a non-aqueous solvent like liquid ammonia (for peroxides).[10]
Protocol 2.2.1: Crystal Mounting and Data Collection
-
Crystal Selection: In an argon-filled glove box, place a sample of the crystalline powder on a microscope slide under a drop of cryo-protectant oil (e.g., perfluoropolyether oil).
-
Mounting: Identify a suitable single crystal with sharp edges and uniform morphology. Using a cryo-loop (e.g., MiTeGen), carefully pick up the selected crystal. The oil will adhere the crystal to the loop and provide a temporary barrier against air exposure.
-
Transfer: Quickly transfer the mounted crystal from the glove box to the goniometer head of the X-ray diffractometer.
-
Cryo-cooling: Immediately start the cryo-stream (typically cold N₂ gas at 100-150 K). This freezes the oil, fixing the crystal in place and further protecting it from degradation while minimizing atomic thermal motion.
-
Data Collection: Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). Perform an initial series of frames to determine the unit cell and crystal orientation.
-
Strategy and Full Collection: Based on the determined crystal system and space group, use the diffractometer software to devise a data collection strategy (e.g., a series of ω and φ scans) to measure the intensities of a complete and redundant set of reflections.
-
Data Processing: Integrate the raw diffraction images to obtain a reflection file containing h, k, l indices and their corresponding intensities and standard uncertainties. Apply necessary corrections for factors like Lorentz-polarization effects and absorption.
-
Structure Solution and Refinement: Use structure solution software (e.g., SHELXT) to determine the initial atomic positions via direct methods or Patterson synthesis. Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL) to optimize atomic positions, and displacement parameters until convergence is reached.
Visualizations: Workflows and Structures
Diagrams created using Graphviz provide clear visual representations of experimental workflows and the logical relationships within crystal structures.
Caption: Experimental workflow for synthesis and structural analysis.
Caption: Logical relationships in the Rb₂O anti-fluorite unit cell.
Caption: Positional relationships in the RbO₂ tetragonal unit cell.
References
- 1. Rubidium oxide - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Objectives_template [archive.nptel.ac.in]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 6. Rubidium superoxide - Wikipedia [en.wikipedia.org]
- 7. WebElements Periodic Table » Rubidium » rubidium superoxide [webelements.com]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. mp-12105: RbO2 (tetragonal, I4/mmm, 139) [legacy.materialsproject.org]
- 10. Rubidium peroxide - Wikipedia [en.wikipedia.org]
- 11. Crystal structure of rubidium peroxide ammonia disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Crystal structure of rubidium peroxide ammonia disolvate | Semantic Scholar [semanticscholar.org]
